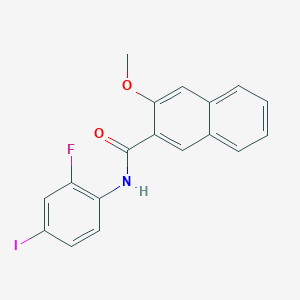![molecular formula C22H16F4N2O3 B250986 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250986.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide, also known as TFMPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is believed to exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. PPARγ is a nuclear receptor that regulates gene expression involved in adipocyte differentiation, glucose metabolism, and inflammation. Activation of PPARγ by 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal models, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to improve glucose metabolism and insulin sensitivity in obese mice. 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting a potential role in reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its high potency and selectivity for COX-2 inhibition. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is the development of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to investigate the potential therapeutic applications of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in various disease models, including pain, inflammation, and cancer. Finally, studies are needed to investigate the long-term safety and efficacy of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in animal models and humans.
Conclusion
In conclusion, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound with potential therapeutic applications in various fields of research. Its anti-inflammatory, analgesic, and anti-tumor effects make it a promising candidate for the development of new therapeutic agents. Further research is needed to investigate its potential benefits and limitations in various disease models, as well as its long-term safety and efficacy.
Synthesemethoden
The synthesis of 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with the amine group of N-(4-aminophenyl)acetamide in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to form the final product, 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide.
Eigenschaften
Molekularformel |
C22H16F4N2O3 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H16F4N2O3/c1-31-21-19(25)17(23)16(18(24)20(21)26)22(30)28-14-9-7-13(8-10-14)27-15(29)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DPDJLPVGOJILDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
Kanonische SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250906.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)
![N-[(2-fluoro-4-iodophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250908.png)

![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)

![Methyl 5-[(3-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B250915.png)

![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)